N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2,4-dimethoxyaniline
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Overview
Description
(E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(2,4-DIMETHOXYPHENYL)METHANIMINE is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a 2-chloro-4-nitrophenyl group and a methanimine group bonded to a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(2,4-DIMETHOXYPHENYL)METHANIMINE typically involves a multi-step process. One common route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 2-Chloro-4-Nitrophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 2-chloro-4-nitrophenyl group.
Formation of Methanimine Group: The final step involves the condensation of the substituted furan with 2,4-dimethoxybenzaldehyde under basic conditions to form the methanimine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(2,4-DIMETHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding
Properties
Molecular Formula |
C19H15ClN2O5 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(2,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C19H15ClN2O5/c1-25-13-4-7-17(19(10-13)26-2)21-11-14-5-8-18(27-14)15-6-3-12(22(23)24)9-16(15)20/h3-11H,1-2H3 |
InChI Key |
AJMNJTHJWSKXTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC |
Origin of Product |
United States |
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